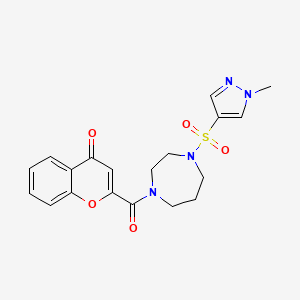

![molecular formula C7H4BrF3 B2844103 1-[溴(二氟)甲基]-2-氟苯 CAS No. 2305255-13-2](/img/structure/B2844103.png)

1-[溴(二氟)甲基]-2-氟苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

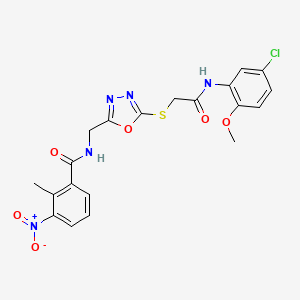

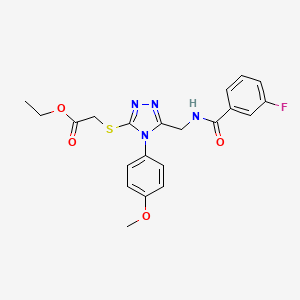

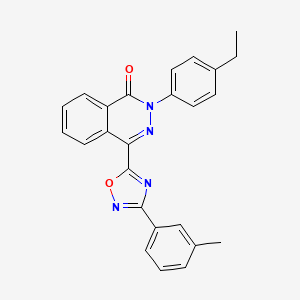

1-[Bromo(difluoro)methyl]-2-fluorobenzene is an organic compound . It undergoes lithiation exclusively at the position having two adjacent halogen substituents .

Synthesis Analysis

The synthesis of similar compounds involves the use of the Reformatsky reagent with aldehydes and ketones . This yields 2,2-difluoro-3-hydroxy esters . Another compound, (Diethoxyphosphoryl)difluoromethylzinc bromide, has been used as a reagent in the synthesis of benzindolone structural scaffolds .Molecular Structure Analysis

The molecular structure of 1-[Bromo(difluoro)methyl]-2-fluorobenzene can be represented by the IUPAC Standard InChI: InChI=1S/C6H3BrF2/c7-5-2-1-4 (8)3-6 (5)9/h1-3H . The 3D structure of the compound can be viewed using Java or Javascript .Chemical Reactions Analysis

1-[Bromo(difluoro)methyl]-2-fluorobenzene undergoes lithiation exclusively at the position having two adjacent halogen substituents, to yield 6-bromo-2,3-difluorobenzoic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds indicate that they are typically stored in a refrigerator . They are usually in a liquid form .科学研究应用

有机金属化学

1-[溴(二氟)甲基]-2-氟苯及其衍生物因其在有机金属化学中的用途而备受关注,尤其是在过渡金属催化中的溶剂和配体。氟取代基的吸电子性质降低了芳烃向金属中心提供π电子密度的能力,使这些化合物成为理想的弱配位溶剂或易于取代的配体。这一特性有助于研究明确定义的配合物和涉及 C-H 和 C-F 键活化的催化反应,展示了该化合物有机合成和催化应用中的多功能性(Pike, Crimmin, & Chaplin, 2017)。

电化学氟化

研究探索了卤苯的电化学氟化过程,深入了解了包括 1-[溴(二氟)甲基]-2-氟苯在内的各种氟化芳香族化合物的形成机制。这些研究阐明了导致氟化化合物合成的阴极和阳极反应,突出了该化合物在开发高效电化学氟化技术中的作用(Horio, Momota, Kato, Morita, & Matsuda, 1996)。

合成方法

该化合物是各种合成方法中的关键中间体,包括重氮盐的制备及其随后通过重氮化反应转化为氟化芳香族化合物。此类方法突出了该化合物在复杂有机分子合成中的重要性,为有机化学和材料科学的进步做出了贡献(Rutherford & Redmond, 2003)。

配位化学

在配位化学中,1-[溴(二氟)甲基]-2-氟苯的衍生物已被用于创建新型氟代隐冠醚及其金属离子配合物。这些研究揭示了氟代烃链和金属离子之间的相互作用,证明了该化合物在设计具有催化、分子识别和传感器技术潜在应用的新材料中的用处(Plenio, Hermann, & Diodone, 1997)。

生物降解研究

重点研究二氟苯(与 1-[溴(二氟)甲基]-2-氟苯密切相关)的生物降解研究,突出了这些化合物的环境影响和降解途径。对能够降解二氟苯的微生物菌株的研究提供了对氟化芳香族污染物的生物修复潜力和环境归宿的见解,有助于理解其生态影响(Moreira, Amorim, Carvalho, & Castro, 2009)。

作用机制

While there isn’t specific information available on the mechanism of action for 1-[Bromo(difluoro)methyl]-2-fluorobenzene, similar compounds such as 1,3-Dibromo-5,5-Dimethylhydantoin serve as a source of bromine, equivalent to hypobromous acid (HOBr) . The resulting bromide ions can then undergo oxidation to hypobromous acid in the presence of an oxidizer of sufficient strength .

安全和危害

未来方向

属性

IUPAC Name |

1-[bromo(difluoro)methyl]-2-fluorobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3/c8-7(10,11)5-3-1-2-4-6(5)9/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRMXLUIJWPQWMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[Bromo(difluoro)methyl]-2-fluorobenzene | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(Chloromethyl)-3-(2,4-difluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2844021.png)

![N-(2,3-dimethoxybenzyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2844022.png)

![1-[(1-cyano-1,2-dimethylpropyl)carbamoyl]ethyl 13-oxo-6H,7H,8H,9H,10H,11H,13H-azocino[2,1-b]quinazoline-3-carboxylate](/img/structure/B2844026.png)

![2-fluoro-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B2844027.png)

![N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methoxybenzohydrazide](/img/structure/B2844032.png)

![2-[Methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2844033.png)

![2-{[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2844037.png)